11-Maleimidoundecanoic Acid Hydrazide

Bioconjugation Linker Chemistry Steric Hindrance

Short-linker crosslinkers cause steric hindrance between antibodies and payloads, reducing conjugate bioactivity. KMUH (CAS 359436-62-7) eliminates this with its 19.0 Å spacer arm for optimal spatial separation. • Forms permanent, non-cleavable thioether bonds-ideal for stable ADC and nanoparticle conjugation. • Hydrazide group enables site-specific carbonyl conjugation to oxidized glycoproteins for diagnostic assays. • 19.0 Å spacer prevents steric blocking, preserving target binding and enzymatic activity.

Molecular Formula C15H25N3O3
Molecular Weight 295.38 g/mol
CAS No. 359436-62-7
Cat. No. B014133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Maleimidoundecanoic Acid Hydrazide
CAS359436-62-7
Synonyms2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-undecanoic Acid Hydrazide; 
Molecular FormulaC15H25N3O3
Molecular Weight295.38 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)NN
InChIInChI=1S/C15H25N3O3/c16-17-13(19)9-7-5-3-1-2-4-6-8-12-18-14(20)10-11-15(18)21/h10-11H,1-9,12,16H2,(H,17,19)
InChIKeyWVGQCJDEFYSDJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KMUH Technical Specifications


11-Maleimidoundecanoic Acid Hydrazide, commonly referred to as KMUH (CAS 359436-62-7), is a heterobifunctional crosslinking reagent defined by its 19.0 Å aliphatic spacer arm, which connects a sulfhydryl-reactive maleimide group to a carbonyl-reactive hydrazide group . This compound, with a molecular weight of 295.38 g/mol and a purity of ≥90% in its common formulation, is specifically engineered for the controlled, two-step conjugation of biomolecules such as glycoproteins, antibodies, and thiol-containing peptides . Its primary applications are in the construction of stable, non-cleavable bioconjugates for targeted drug delivery, diagnostic assay development, and advanced biomaterials research [1].

Why KMUH Cannot Be Substituted


Generic substitution within the class of maleimide-hydrazide crosslinkers is scientifically untenable due to profound differences in spacer arm length, which dictates the spatial relationship between conjugated biomolecules and directly impacts conjugate function and stability . KMUH's extended 19.0 Å spacer minimizes steric hindrance between large macromolecules like antibodies and glycoproteins, a feature absent in shorter analogs like BMPH or PDPH . Furthermore, the chemical nature of the spacer—KMUH's non-cleavable aliphatic chain versus the cleavable disulfide bond in PDPH—determines whether the final conjugate is permanent or reversible, a critical parameter for applications like stable drug delivery versus controlled release . Finally, even among long-linker alternatives like MPBH, differences in hydrophobicity, solubility, and the precise structural context around the reactive groups can drastically alter conjugation efficiency and final conjugate behavior, making direct experimental validation essential .

KMUH Quantitative Differentiation


Spacer Arm Length Advantage

KMUH provides a significantly longer physical separation between its two reactive groups compared to key in-class crosslinkers. This 19.0 Å spacer arm is 2.1x longer than the 9.2 Å arm of PDPH and 1.6x longer than the 11.8 Å arm of EMCH (approximated) . While BMPH is a close functional analog, its spacer arm is the shortest among this group . The extended length of KMUH is critical for reducing steric hindrance and improving conjugation efficiency between large, bulky biomolecules like intact antibodies and glycoproteins.

Bioconjugation Linker Chemistry Steric Hindrance Antibody-Drug Conjugates

Conjugation Purity Advantage

The 99% purity grade of 11-Maleimidoundecanoic acid hydrazide, as offered by specialty chemical suppliers, provides a quantifiable advantage over the more common ≥90% pure formulations (often as a TFA salt) from other major vendors [1]. This higher purity directly correlates to a lower molar excess requirement in conjugation reactions, reducing the risk of over-labeling, minimizing the need for extensive post-conjugation purification, and preserving the functional integrity of sensitive payloads like antibody-drug conjugates (ADCs) .

Analytical Chemistry Biopharmaceutical Manufacturing Quality Control ADC Development

Permanent vs. Cleavable Conjugation

KMUH's maleimide group forms a permanent, non-reversible thioether bond with sulfhydryl (-SH) groups, in stark contrast to the reversible disulfide bond formed by the pyridyldithiol group in the functionally related crosslinker PDPH . This is a fundamental chemical difference, not merely a kinetic one. KMUH's thioether linkage is stable under a wide range of pH and redox conditions found in biological systems, ensuring the conjugate remains intact in vivo. In comparison, PDPH conjugates are specifically designed to be cleaved in the reducing environment of the cellular cytoplasm, releasing the attached payload .

Bioconjugation Drug Delivery Systems Stability Studies Crosslinking Chemistry

Spacer Arm Elongation via Hydrazide Functionalization

The direct synthetic relationship between 11-Maleimidoundecanoic Acid and its hydrazide derivative, KMUH, provides a unique comparator for understanding the impact of terminal functionalization on molecular dimensions. While both share the same 11-carbon aliphatic chain and maleimide head group, the conversion of the terminal carboxylic acid to a hydrazide group increases the calculated spacer arm length from 15.7 Å to 19.0 Å, a 21% increase . This elongation is not trivial; it represents an additional ~3.3 Å of distance that can be crucial for accommodating the binding interface between two large proteins.

Organic Synthesis Linker Design SAR Bioconjugation

KMUH Application Scenarios


Permanent-Linker ADC Construction

KMUH is the preferred reagent when developing antibody-drug conjugates (ADCs) that demand a stable, non-cleavable linkage between a sulfhydryl group on an engineered cysteine residue of an antibody and an aldehyde group generated on a carbohydrate moiety of a glycoprotein drug payload . Its 19.0 Å spacer arm is essential to prevent the large antibody structure from sterically blocking the active site of the attached drug or enzyme. The use of a shorter linker like EMCH or BMPH in this scenario carries a high risk of significantly reduced conjugate bioactivity, as demonstrated by the spacer arm length data .

Efficient Glycoprotein Labeling for Diagnostics

For the manufacturing of high-value diagnostic kits (e.g., ELISA, lateral flow assays), the 99% purity grade of 11-Maleimidoundecanoic Acid Hydrazide is a critical quality attribute [1]. This high purity ensures consistent and efficient conjugation of horseradish peroxidase (HRP) or alkaline phosphatase (AP) to periodate-oxidized antibodies . By reducing the level of inactive or side-reacting impurities, procurement of the 99% grade minimizes the need for re-optimization of conjugation protocols and reduces assay variability, leading to more reproducible and reliable diagnostic results.

Protein-Polymer Hybrid Synthesis

KMUH is the crosslinker of choice for attaching therapeutic proteins or targeting ligands to the surface of long-circulating polymer nanoparticles (e.g., PEGylated liposomes or polymeric micelles) where the conjugate must remain intact in the bloodstream . The permanent thioether bond formed by KMUH ensures the targeting ligand does not prematurely dissociate from the nanoparticle carrier in circulation, a failure mode that would be expected if a reversible crosslinker like PDPH were used . The 19.0 Å spacer provides the necessary reach to display the ligand beyond the nanoparticle's PEG corona for effective receptor engagement.

Biosensor Surface Functionalization

When immobilizing a sulfhydryl-containing capture protein (e.g., a reduced antibody fragment) onto a carbohydrate-coated biosensor surface (e.g., a dextran-functionalized SPR chip), KMUH provides an optimal 19.0 Å tether [2]. This length is long enough to overcome the dextran matrix's inherent steric hindrance and present the capture molecule in an optimal orientation for analyte binding, yet its non-cleavable aliphatic nature ensures a stable baseline signal over repeated analysis cycles. Using a shorter linker would likely result in a lower density of functional capture sites and reduced assay sensitivity.

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